molecular formula C4HN5O B1598763 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- CAS No. 63907-29-9

4H-Imidazo(4,5-d)-v-triazine, 4-oxo-

Cat. No.: B1598763
CAS No.: 63907-29-9
M. Wt: 135.08 g/mol
InChI Key: IJYHVZICHKCLMQ-UHFFFAOYSA-N
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Description

4H-Imidazo(4,5-d)-v-triazine, 4-oxo- is a useful research compound. Its molecular formula is C4HN5O and its molecular weight is 135.08 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4H-Imidazo(4,5-d)-v-triazine, 4-oxo- plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It is known to modulate the activity of proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins . Additionally, this compound can interact with advanced glycation end products (AGEs) and post-translational modifications of amino acids, influencing their biochemical pathways . These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Cellular Effects

The effects of 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .

Molecular Mechanism

At the molecular level, 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under physiological conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

4H-Imidazo(4,5-d)-v-triazine, 4-oxo- is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the nucleus and mitochondria, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, influencing its biochemical activity .

Properties

IUPAC Name

imidazo[4,5-d]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HN5O/c10-4-2-3(6-1-5-2)7-9-8-4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYHVZICHKCLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NN=NC(=O)C2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30213601
Record name 4H-Imidazo(4,5-d)-v-triazine, 4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63907-29-9
Record name 4H-Imidazo(4,5-d)-v-triazine, 4-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063907299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Imidazo(4,5-d)-v-triazine, 4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-Imidazo(4,5-d)-v-triazine, 4-oxo-
Reactant of Route 2
4H-Imidazo(4,5-d)-v-triazine, 4-oxo-
Reactant of Route 3
4H-Imidazo(4,5-d)-v-triazine, 4-oxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.